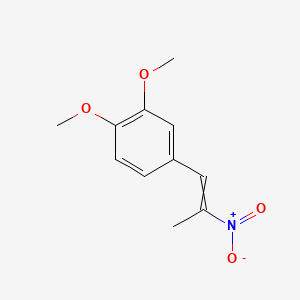
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene
Descripción general
Descripción
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is characterized by the presence of two methoxy groups and a nitro group attached to a styrene backbone. This compound is typically found as a yellow crystalline solid and is known for its applications in organic synthesis and research.
Métodos De Preparación
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be synthesized through various methods. One common synthetic route involves the nitration of 3,4-dimethoxystyrene using nitric acid and a nitro source in an appropriate solvent . Another method is the Henry reaction, where benzaldehyde and nitromethane react to form the nitrostyrene compound . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced to form amines using reducing agents such as lithium aluminium hydride.
Oxidation: It can be oxidized to form corresponding nitro compounds.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, lithium aluminium hydride for reduction, and various catalysts for substitution reactions. Major products formed from these reactions include amines, nitro compounds, and substituted styrenes.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit platelet aggregation and protein tyrosine phosphorylation . The exact molecular targets and pathways are still under investigation, but its effects are believed to be concentration-dependent.
Comparación Con Compuestos Similares
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other similar compounds, such as:
Beta-nitrostyrene: This compound has a similar structure but lacks the methoxy groups.
3,4-Methylenedioxy-beta-nitrostyrene: Known for its inhibitory effects on enzymes and proteins, it is used in biological research.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3 |
Clave InChI |
JGFBGRHDJMANRR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














